![molecular formula C17H16Br2N2S B2811109 4-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-2-propylpyridine hydrobromide CAS No. 298197-06-5](/img/structure/B2811109.png)
4-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-2-propylpyridine hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-2-propylpyridine hydrobromide” is a complex organic molecule that contains a bromophenyl group, a thiazole ring, and a pyridine ring . These functional groups suggest that the compound could have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a thiazole ring, which is a five-membered ring containing nitrogen and sulfur atoms . This ring is attached to a bromophenyl group and a pyridine ring .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-rich nitrogen and sulfur atoms in the thiazole ring, as well as the bromine atom attached to the phenyl ring . These sites could potentially undergo various substitution and addition reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar thiazole ring and the aromatic phenyl and pyridine rings could impact its solubility, melting point, and boiling point .Applications De Recherche Scientifique
Synthesis and Structural Characterization
Research has demonstrated the synthesis of various thiazole derivatives, including those with structures related to 4-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-2-propylpyridine hydrobromide, through conventional methods and microwave irradiation. These compounds are structurally characterized using IR and NMR spectroscopy, which confirms their intended structures (Rodrigues & Bhalekar, 2015). Additionally, the structural characterization and protonation sites in mono-hydrobromide salts of related N,4-diheteroaryl 2-aminothiazoles have been detailed, showing different sites of protonation and intermolecular hydrogen bonding patterns, contributing to their diverse biological activities (Böck et al., 2021).
Biological Activity
The synthesized thiazole derivatives have been evaluated for various biological activities. Initial studies focused on assessing their efficacy against different biological targets, aiming to identify potential therapeutic applications. For instance, derivatives of similar structural families have been explored for their antimicrobial activities, showing promising results against a range of bacterial and fungal pathogens. These studies underscore the potential of thiazole derivatives in developing new antimicrobial agents (Ulusoy, Kiraz, & Küçükbasmacı, 2002).
Pharmaceutical Research
In the realm of pharmaceutical research, the focus has been on discovering new drugs with improved efficacy and safety profiles. Thiazole derivatives, including those related to this compound, have been investigated for their potential as antihypertensive and cardiotropic drugs. Studies involving docking simulations and pharmacological assessments have revealed that certain derivatives exhibit a significant antihypertensive effect, comparable to established medications like valsartan, suggesting their utility in treating cardiovascular diseases (Drapak et al., 2019).
Mécanisme D'action
Target of Action
Similar compounds, such as 4-(4-bromophenyl)-thiazol-2-amine derivatives, have been studied for their antimicrobial and anticancer activities . These compounds may interact with various targets, including proteins and enzymes, involved in microbial growth and cancer cell proliferation .
Mode of Action
It’s worth noting that similar compounds have shown promising results in in vitro antimicrobial activity and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (mcf7) . The molecular docking study demonstrated that these compounds displayed good docking score within the binding pocket of the selected proteins .
Biochemical Pathways
Considering the antimicrobial and anticancer activities of similar compounds, it can be inferred that this compound might interfere with the biochemical pathways involved in microbial growth and cancer cell proliferation .
Pharmacokinetics
A molecular docking study of similar compounds showed promising adme properties .
Result of Action
Similar compounds have shown promising results in in vitro antimicrobial activity and anticancer activity . These results suggest that this compound might have potential antimicrobial and anticancer effects.
Safety and Hazards
Orientations Futures
The future research directions for this compound could involve further exploration of its potential biological activities. Given the known activities of many thiazole derivatives, it could be interesting to investigate whether this compound has antimicrobial, anticancer, or other biological activities .
Propriétés
IUPAC Name |
4-(4-bromophenyl)-2-(2-propylpyridin-4-yl)-1,3-thiazole;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2S.BrH/c1-2-3-15-10-13(8-9-19-15)17-20-16(11-21-17)12-4-6-14(18)7-5-12;/h4-11H,2-3H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUNNXDADVVAQPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC=CC(=C1)C2=NC(=CS2)C3=CC=C(C=C3)Br.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Br2N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(2-methoxyphenyl)ethyl]-N'-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]ethanediamide](/img/structure/B2811027.png)
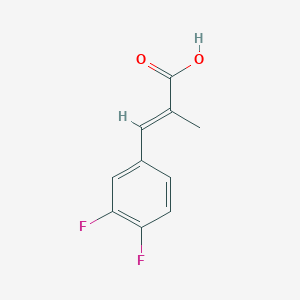


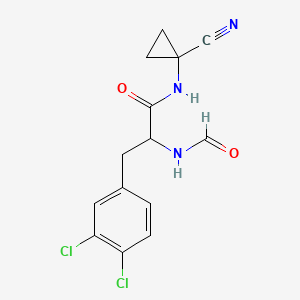
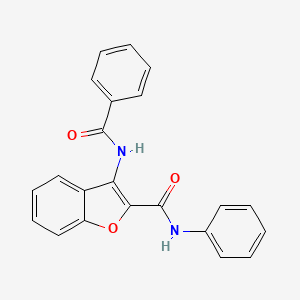
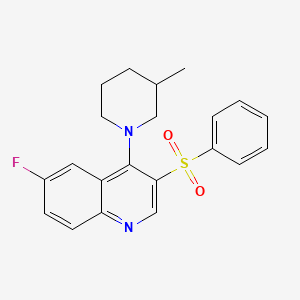
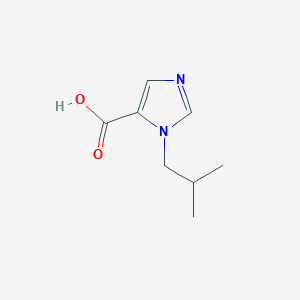
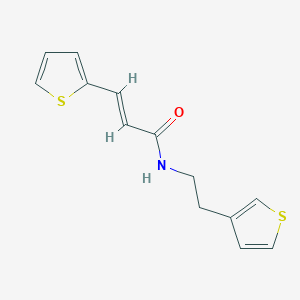

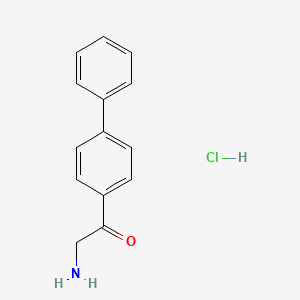
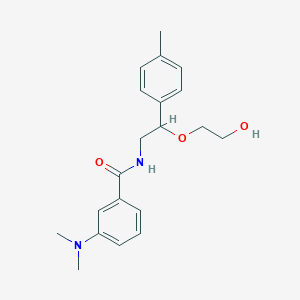
![7-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-butylquinazoline-2,4(1H,3H)-dione](/img/structure/B2811049.png)